molecular formula C8H8N4 B6176745 6-hydrazinylquinoxaline CAS No. 1184281-13-7

6-hydrazinylquinoxaline

Cat. No.: B6176745
CAS No.: 1184281-13-7
M. Wt: 160.2
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Description

6-Hydrazinylquinoxaline is a synthetically derived heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It belongs to the quinoxaline family, characterized by a benzene ring fused to a pyrazine ring . The hydrazinyl substituent enhances its reactivity, making it a highly valuable precursor for constructing diverse and complex molecular architectures, including various fused heterocyclic systems . This compound demonstrates a promising and diverse biological profile in research settings. Studies on quinoxaline-hydrazine hybrids have shown that these structures exhibit considerable antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal properties . Furthermore, this compound serves as a key intermediate in the synthesis of novel tetrazolo[1,5-a]quinoxaline derivatives, which have displayed potent anticancer effects against multiple tested tumor cell lines in vitro, with some compounds showing higher inhibitory effects than the reference drug doxorubicin while remaining non-cytotoxic to normal cells . The mechanism of action for its derivatives is multifaceted and may involve the inhibition of bacterial DNA gyrase and the induction of apoptosis in cancer cells . Researchers utilize this compound as a versatile building block for the development of new therapeutic candidates, particularly in the ongoing fight against antimicrobial resistance (AMR) and for novel oncology agents . Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

CAS No.

1184281-13-7

Molecular Formula

C8H8N4

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Hydrazinylquinoxalines

Established Synthetic Pathways for Hydrazinylquinoxaline Isomers

The synthesis of 6-hydrazinylquinoxaline isomers is typically achieved through a multi-step process that begins with the formation of a suitably substituted quinoxaline (B1680401) precursor. This is followed by the introduction of the hydrazinyl group, most commonly via a nucleophilic aromatic substitution reaction.

Synthesis of this compound Precursors

The most common precursors for the synthesis of this compound are 6-haloquinoxalines, such as 6-bromoquinoxaline (B1268447) or 6-fluoroquinoxaline. The synthesis of these precursors generally starts with the condensation of a 4-halo-substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For instance, 4-bromo-o-phenylenediamine can be reacted with glyoxal (B1671930) to yield 6-bromoquinoxaline. The halogen atom at the 6-position serves as a leaving group in the subsequent hydrazinolysis step.

Another key precursor is 6-bromo-2,3-dichloroquinoxaline (B20724), which can be prepared from 4-bromo-o-phenylenediamine and oxalic acid, followed by chlorination. nih.gov This compound allows for the investigation of the reactivity of multiple halogen substituents. nih.gov

Direct Hydrazinolysis Routes for Quinoxaline Derivatives

Direct hydrazinolysis is a widely employed method for the synthesis of hydrazinylquinoxalines. This reaction involves the treatment of a halo-substituted quinoxaline with hydrazine (B178648) hydrate (B1144303). The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electron-deficient carbon atom bearing the halogen.

For example, the reaction of 6-bromo-2,3-dichloroquinoxaline with one mole of hydrazine hydrate in absolute ethanol (B145695) can lead to the formation of 6-bromo-2-chloro-3-hydrazinylquinoxaline. nih.gov Further reaction with another mole of hydrazine hydrate can then produce 6-bromo-2,3-dihydrazinylquinoxaline. nih.gov While this specific example illustrates hydrazinolysis at the 2 and 3 positions, the same principle applies to the 6-position. A 6-haloquinoxaline, when treated with hydrazine hydrate, is expected to yield this compound.

The general conditions for such reactions often involve refluxing the haloquinoxaline with an excess of hydrazine hydrate in a suitable solvent like ethanol.

Regioselective Functionalization Strategies leading to Specific Hydrazinyl Quinoxalines

The regioselectivity of the hydrazinolysis reaction is primarily dictated by the position of the leaving group on the quinoxaline ring. To synthesize this compound specifically, the starting material must be a quinoxaline derivative with a leaving group, typically a halogen, at the 6-position. The nucleophilic attack by hydrazine will preferentially occur at this site.

The reactivity of the quinoxaline ring towards nucleophilic substitution can be influenced by the presence of other substituents. Electron-withdrawing groups can activate the ring for nucleophilic attack, while electron-donating groups can deactivate it. However, in the absence of strong activating or deactivating groups, the position of the leaving group is the determining factor for the site of hydrazinolysis. For the synthesis of this compound, a 6-haloquinoxaline is the logical and regioselective choice of precursor.

Mechanistic Studies of Hydrazinolysis Reactions in Quinoxaline Systems

The reaction of a 6-haloquinoxaline with hydrazine to form this compound proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The hydrazine molecule, acting as a nucleophile, attacks the carbon atom at the 6-position of the quinoxaline ring, which is bonded to the halogen atom. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoxaline ring system.

Departure of the Leaving Group: In the second step, the aromaticity of the quinoxaline ring is restored by the elimination of the halide ion (the leaving group). This results in the formation of the final product, this compound.

The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction. The stability of this intermediate, and thus the rate of the reaction, is influenced by the nature of the solvent and the presence of other substituents on the quinoxaline ring.

Optimization of Reaction Conditions and Yields for Hydrazinylquinoxaline Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several parameters can be adjusted to achieve the desired outcome.

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective for SNAr reactions. Alcohols, such as ethanol, are also commonly used.

Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent, to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Reaction Time: The duration of the reaction is monitored to ensure the complete conversion of the starting material. This is often followed by techniques like thin-layer chromatography (TLC).

Stoichiometry: The molar ratio of hydrazine to the 6-haloquinoxaline precursor is another important factor. An excess of hydrazine is often used to drive the reaction to completion and to act as a scavenger for the hydrogen halide formed as a byproduct.

Below is a table summarizing typical reaction conditions for analogous hydrazinolysis reactions on the quinoxaline scaffold, which can serve as a starting point for the optimization of this compound synthesis.

PrecursorNucleophileSolventTemperatureTimeYieldReference
6-bromo-2,3-dichloroquinoxalineHydrazine hydrate (1.5 equiv.)Absolute Ethanol0 °C2 h- nih.gov
6-bromo-2,3-dichloroquinoxalineHydrazine hydrate (excess)EthanolReflux-- nih.gov
3-chloroquinoxaline derivativeHydrazine hydrate---- researchgate.net

Green Chemistry Approaches in Hydrazinylquinoxaline Synthesis

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. For the synthesis of quinoxalines in general, several green chemistry approaches have been reported, and these principles can be applied to the synthesis of this compound. encyclopedia.pub

Use of Greener Solvents: Water is an ideal green solvent due to its non-toxic and non-flammable nature. Exploring the possibility of conducting the hydrazinolysis of 6-haloquinoxalines in an aqueous medium could be a significant step towards a greener synthesis.

Catalyst-Free Reactions: Some quinoxaline syntheses have been achieved without the use of a catalyst, which simplifies the purification process and reduces waste. Investigating catalyst-free conditions for the hydrazinolysis step would be beneficial.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields with reduced energy consumption. This technique has been successfully applied to the synthesis of other quinoxaline derivatives.

Use of Benign Catalysts: When a catalyst is necessary, employing environmentally benign and recyclable catalysts, such as bentonite (B74815) clay, can be a green alternative to traditional acid or metal catalysts. encyclopedia.pub

The application of these green chemistry principles to the synthesis of this compound would not only make the process more sustainable but could also lead to improved efficiency and cost-effectiveness.

Derivatization Strategies and the Generation of Novel Quinoxaline Based Chemical Entities

Formation of Quinoxaline (B1680401) Hydrazones and Related Schiff Bases

The reaction of the hydrazinyl moiety with aldehydes and ketones is a fundamental and efficient method for synthesizing quinoxaline hydrazone derivatives. This transformation introduces a new carbon-nitrogen double bond (imine group), which extends the conjugated system of the molecule and provides a scaffold for significant structural variation.

Condensation Reactions with Carbonyl Compounds

The synthesis of quinoxaline hydrazones is typically achieved through a condensation reaction between a hydrazinylquinoxaline and a carbonyl compound, such as an aldehyde or a ketone. researchgate.net This reaction is generally straightforward and high-yielding. researchgate.net The process involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) group on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the stable hydrazone product.

The reaction is often carried out in an alcoholic solvent, such as ethanol (B145695), and is frequently catalyzed by a small amount of acid, like glacial acetic acid. mdpi.com The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the reaction. researchgate.net For instance, various quinoxalinone hydrazone derivatives have been successfully synthesized by reacting the corresponding hydrazinyl precursor with a range of substituted aromatic aldehydes under reflux conditions. nih.govmdpi.com

Structural Diversity of Quinoxaline Hydrazone Derivatives

A significant advantage of hydrazone formation is the vast structural diversity that can be readily achieved. By simply varying the carbonyl-containing reactant, a large library of quinoxaline hydrazone derivatives can be generated. This strategy has been employed to synthesize a wide array of compounds by incorporating different aromatic, aliphatic, and heterocyclic aldehydes and ketones. nih.gov4science.ge

The versatility of this approach allows for the introduction of various functional groups and structural motifs onto the quinoxaline scaffold. This modularity is crucial for tuning the molecule's physicochemical properties.

Carbonyl Reactant TypeExampleResulting Hydrazone Derivative Feature
Substituted Aromatic Aldehydesp-MethoxybenzaldehydeIntroduces substituted phenyl rings, affecting electronic properties and steric bulk. mdpi.com
Heterocyclic AldehydesPyridine-4-carboxaldehydeIncorporates additional heterocyclic rings, potentially altering solubility and hydrogen bonding capabilities.
Aliphatic KetonesAcetoneAdds simple alkyl groups to the imine carbon.
Multi-functional CarbonylsEthyl pyruvateAppends functional groups like esters, providing further sites for modification. 4science.ge

Influence of Substituent Effects on Hydrazone Formation and Stability

The rate of hydrazone formation and the stability of the resulting product are significantly influenced by the electronic properties of substituents on both the quinoxaline ring and the carbonyl reactant. nih.gov The reaction is governed by the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbon. nih.gov

Substituents on the Carbonyl Compound : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aromatic ring of an aldehyde or ketone increase the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes the carbonyl group more susceptible to nucleophilic attack by the hydrazine, generally leading to faster reaction rates. nih.gov Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decrease the electrophilicity of the carbonyl carbon, which can slow down the reaction.

Substituents on the Quinoxaline Ring : The electronic nature of substituents on the quinoxaline ring itself can modulate the nucleophilicity of the hydrazinyl group. Electron-donating groups on the quinoxaline moiety can increase the electron density on the hydrazine nitrogen atoms, making them more nucleophilic and potentially increasing the reaction rate. In contrast, electron-withdrawing groups on the quinoxaline ring would decrease the nucleophilicity of the hydrazine.

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems

The hydrazinyl group is a key precursor for cyclocondensation reactions, which are used to construct new heterocyclic rings fused to the quinoxaline system. These reactions typically involve the two nitrogen atoms of the hydrazine moiety reacting with a reagent containing two electrophilic centers, leading to the formation of stable five- or six-membered rings. This strategy is a powerful tool for creating rigid, polycyclic aromatic systems.

Synthesis of Triazoloquinoxalines from Hydrazinylquinoxalines

Fused triazoloquinoxalines are an important class of compounds that can be synthesized from hydrazinylquinoxaline precursors. Specifically, the nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline ring system can be constructed by reacting a hydrazinylquinoxaline with a suitable one-carbon synthon.

Common reagents for this transformation include:

Carboxylic Acids or their Derivatives (e.g., acid chlorides, esters) : The reaction with carboxylic acids, often under dehydrating conditions, or with more reactive derivatives, leads to the formation of an intermediate acylhydrazide, which then cyclizes to form the triazole ring.

Orthoesters (e.g., triethyl orthoformate) : This reaction provides a straightforward route to triazoloquinoxalines where the triazole ring is unsubstituted at the carbon atom.

Cyanogen Halides (e.g., cyanogen bromide) : This reagent can be used to introduce an amino group onto the fused triazole ring.

These synthetic pathways have been instrumental in developing various nih.govnih.govtriazolo[1,5-a]quinoxalines. semanticscholar.orgnih.gov

Formation of Pyrazoloquinoxalines

The synthesis of pyrazoloquinoxalines involves the construction of a five-membered pyrazole ring fused to the quinoxaline core. This is typically achieved by reacting hydrazinylquinoxaline with a 1,3-dielectrophilic compound. The bifunctional nature of the 1,3-dielectrophile allows for a cyclocondensation reaction with the hydrazine moiety.

Key 1,3-dielectrophilic reagents include:

β-Diketones (e.g., acetylacetone) : Reaction with a β-diketone leads to the formation of a dimethyl-substituted pyrazole ring.

β-Ketoesters (e.g., ethyl acetoacetate) : This reagent results in a pyrazolone ring, a pyrazole ring bearing a keto group.

α,β-Unsaturated Carbonyl Compounds (e.g., chalcones) : The reaction may proceed via an initial Michael addition followed by intramolecular cyclization and dehydration/oxidation to yield the aromatic pyrazole ring.

This methodology provides a versatile route to a variety of substituted pyrazoloquinoxalines, expanding the structural diversity of fused quinoxaline heterocyclic systems.

Generation of Other Annulated Nitrogen-Containing Ring Systems

The hydrazinyl group on the quinoxaline scaffold serves as a versatile precursor for the construction of various fused heterocyclic systems. Through intramolecular cyclization reactions, the hydrazinyl moiety can be elaborated to form additional nitrogen-containing rings, leading to complex polycyclic structures. A predominant strategy involves the condensation of the hydrazinyl group with suitable carbon-based electrophiles, followed by cyclization to yield annulated products such as triazoloquinoxalines and pyrazoloquinoxalines.

One of the most common applications is the synthesis of the iau.irmdpi.comnih.govtriazolo[4,3-a]quinoxaline system. This is typically achieved by reacting a hydrazinylquinoxaline derivative with reagents that provide a single carbon atom to form the triazole ring. For instance, the reaction of 2-chloro-3-hydrazinyl quinoxaline with various triethyl orthoesters (such as triethyl orthoformate, orthoacetate, or orthopropionate) under reflux conditions in the presence of a corresponding carboxylic acid leads to the formation of 4-chloro- iau.irmdpi.comnih.govtriazolo[4,3-a]quinoxaline derivatives. iau.irmdpi.com This reaction proceeds via an initial condensation followed by a cyclization step. iau.ir

Another approach to the triazoloquinoxaline core involves a two-step process. First, the hydrazinylquinoxaline is condensed with an aldehyde to form a hydrazone intermediate. mdpi.com Subsequently, this hydrazone undergoes oxidative cyclization to yield the final iau.irmdpi.comnih.govtriazolo[4,3-a]quinoxaline. mdpi.com An oxidant such as chloranil is effective for this transformation, which is believed to proceed through deprotonation of the hydrazone followed by an intramolecular cyclization. mdpi.com

Beyond the widely synthesized triazole fusion, the hydrazinyl group can also be used to construct other annulated systems. For example, reactions can be tailored to produce pyrazolo[4,3-f]quinazolines and 1,2,4-triazino[4,3-a]quinoxalines, expanding the structural diversity of quinoxaline-based compounds. nih.govresearchgate.net The synthesis of these varied heterocyclic systems highlights the strategic importance of the hydrazinyl group as a key functional handle in medicinal chemistry. nih.gov

Table 1: Examples of Annulated Ring Systems from Hydrazinylquinoxalines
Starting MaterialReagent(s)Resulting Annulated SystemReference
2-chloro-3-hydrazinyl quinoxalineTriethyl orthoformate / Formic acid4-chloro- iau.irmdpi.comnih.govtriazolo[4,3-a]quinoxaline iau.ir
2-chloro-3-hydrazinyl quinoxalineAldehyde, then Chloranil1-substituted-4-chloro- iau.irmdpi.comnih.govtriazolo[4,3-a]quinoxaline mdpi.com
Hydrazinylquinoxaline-1,2,4-triazino[4,3-a]quinoxaline nih.gov
Hydrazinylquinoxaline-Pyrazoloquinoxaline nih.gov

Nucleophilic Substitution and Coupling Reactions Involving the Hydrazinyl Moiety

The hydrazinyl moiety (-NHNH2) appended to the quinoxaline ring is characterized by the nucleophilic nature of its nitrogen atoms. This reactivity is frequently exploited in substitution and condensation reactions to introduce further structural diversity. The terminal nitrogen atom of the hydrazinyl group is particularly reactive and readily participates in nucleophilic attacks on electrophilic centers.

A primary example of this reactivity is the condensation reaction with carbonyl compounds. Hydrazinylquinoxalines react efficiently with various aromatic aldehydes to form the corresponding Schiff bases, specifically hydrazones. mdpi.comnih.gov This reaction is typically carried out at room temperature and serves as a crucial step in multi-step syntheses, such as the formation of the triazoloquinoxaline ring system mentioned previously, where the hydrazone is a key intermediate. mdpi.com The formation of the azomethine proton (-N=CH-) in these products can be confirmed by proton NMR spectroscopy. nih.gov

The hydrazinyl group can also act as a nucleophile to displace leaving groups on other molecules. For example, the synthesis of 4-amino- iau.irmdpi.comnih.govtriazolo[4,3-a]quinoxaline derivatives is achieved through the facile reaction of 4-chloro- iau.irmdpi.comnih.govtriazolo[4,3-a]quinoxalines with various amines at room temperature. iau.ir While this example illustrates a substitution on a fused ring system derived from hydrazinylquinoxaline, the principle of using nitrogen-based nucleophiles to displace halogens is fundamental. The hydrazinyl group itself is installed onto the quinoxaline core via a nucleophilic aromatic substitution reaction, where hydrazine hydrate (B1144303) displaces a chlorine atom on a precursor like 2,3-dichloroquinoxaline. mdpi.comnih.gov This inherent reactivity underscores the utility of the hydrazinyl group as both a product of and a participant in nucleophilic substitution reactions.

Table 2: Nucleophilic Reactions of the Hydrazinyl Moiety
ReactantElectrophileReaction TypeProduct TypeReference
2-chloro-3-hydrazinylquinoxalineAromatic AldehydesCondensationHydrazone (Schiff Base) mdpi.comnih.gov
2,3-dichloroquinoxalineHydrazineNucleophilic Aromatic Substitution2-chloro-3-hydrazinylquinoxaline mdpi.comnih.gov
4-chloro- iau.irmdpi.comnih.govtriazolo[4,3-a]quinoxalineAminesNucleophilic Aromatic Substitution4-amino- iau.irmdpi.comnih.govtriazolo[4,3-a]quinoxaline iau.ir

Structure-Reactivity Relationships in Derivatization Processes

The reactivity of the 6-hydrazinylquinoxaline molecule in derivatization processes is governed by the electronic properties of the quinoxaline ring system and the interplay of any additional substituents. The quinoxaline nucleus is an electron-deficient heterocyclic system due to the presence of two electronegative nitrogen atoms in the pyrazine (B50134) ring. This inherent electrophilicity of the ring has a significant impact on the chemical behavior of its substituents, including the hydrazinyl moiety. researchgate.net

The electron-withdrawing nature of the quinoxaline core reduces the electron density on the attached hydrazinyl group, thereby decreasing its nucleophilicity compared to a simple arylhydrazine like phenylhydrazine. This modulation of reactivity is a critical factor in the planning and execution of synthetic strategies. For instance, while the hydrazinyl group is still sufficiently nucleophilic to react with strong electrophiles like aldehydes and orthoesters, the reaction conditions may need to be optimized to achieve high yields. iau.irmdpi.com

Furthermore, the presence of other substituents on the quinoxaline ring can either enhance or diminish the reactivity of the hydrazinyl group. Electron-withdrawing groups, such as a chlorine atom often found in synthetic precursors, will further decrease the nucleophilicity of the hydrazinyl moiety. iau.irnih.gov Conversely, electron-donating groups would be expected to increase its nucleophilic character. This structure-reactivity relationship is crucial in controlling the outcomes of reactions. For example, in the synthesis of asymmetrically substituted quinoxalines, the sequential substitution of halogens with different nucleophiles is possible by carefully controlling reaction conditions, taking into account the electronic changes in the molecule after the first substitution. nih.gov The electrophilic character of the quinoxaline N-oxide, an oxidized form, has also been explored in vicarious nucleophilic substitution (VNS) reactions, demonstrating how modification of the core structure dramatically alters its reactivity profile. researchgate.net Understanding these electronic effects allows for the rational design of synthetic routes to novel quinoxaline derivatives.

Table of Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
iau.irmdpi.comnih.govtriazolo[4,3-a]quinoxaline
1,2,4-triazino[4,3-a]quinoxaline
2,3-dichloroquinoxaline
2-chloro-3-hydrazinyl quinoxaline
4-amino- iau.irmdpi.comnih.govtriazolo[4,3-a]quinoxaline
4-chloro- iau.irmdpi.comnih.govtriazolo[4,3-a]quinoxaline
Chloranil
Hydrazine
Phenylhydrazine
Pyrazolo[4,3-f]quinazoline
Quinoxaline N-oxide
Triethyl orthoacetate
Triethyl orthoformate
Triethyl orthopropionate

Coordination Chemistry and Metal Complexation of Hydrazinylquinoxaline Ligands

Ligand Design Principles for Quinoxaline (B1680401) Hydrazine-Based Systems

The design of ligands based on the quinoxaline-hydrazine framework is guided by the inherent electronic and structural features of the quinoxaline nucleus. Quinoxaline derivatives are effective chelating agents due to the presence of nitrogen atoms that can coordinate with metal ions. ijfans.org The hydrazine (B178648) group introduces additional donor sites, enhancing the ligand's coordination versatility.

Key principles in the design of these ligands include:

Chelation: The primary design feature is the ability to form stable chelate rings with a metal ion. The 6-hydrazinylquinoxaline structure can potentially coordinate through one of the quinoxaline nitrogens and a nitrogen from the hydrazine group, forming a stable five or six-membered ring.

Donor Atom Availability: The system contains multiple potential donor sites: the two nitrogen atoms of the quinoxaline ring and the two nitrogen atoms of the hydrazine substituent. The specific atoms that coordinate depend on factors like steric hindrance, the nature of the metal ion, and the reaction conditions.

Tautomerism: Hydrazone ligands, which can be readily formed from hydrazinyl precursors, can exist in keto-enol or amido-iminol tautomeric forms in solution. This equilibrium influences the coordination behavior, as deprotonation of the iminol form can lead to anionic chelation. mtct.ac.in

Substituent Effects: Modifying the quinoxaline ring or the hydrazine group with other functional groups can tune the ligand's electronic properties and steric profile. This can influence the stability, geometry, and reactivity of the resulting metal complexes. For instance, Schiff base condensation of the hydrazine group with aldehydes or ketones creates multidentate ligands with enhanced chelating capabilities, often involving N and O donor atoms. eurjchem.comresearchgate.net

Synthesis and Spectroscopic Characterization Methods for Metal Complexes

The formation and characterization of metal complexes with hydrazinylquinoxaline-type ligands involve standard coordination chemistry techniques.

Methods for Preparing Transition Metal Complexes

The synthesis of transition metal complexes with these ligands typically follows a straightforward procedure. The most common method involves the reaction of the ligand with a metal salt, such as a chloride, nitrate, or acetate, in a suitable solvent. edu.krdjocpr.com

A general synthetic route is as follows:

The this compound ligand (or its derivative, such as a hydrazone) is dissolved in an organic solvent, commonly methanol (B129727) or ethanol (B145695). jocpr.com

A solution of the transition metal salt (e.g., Co(II), Ni(II), Cu(II), Zn(II)) in the same solvent is added to the ligand solution, often in a 1:1 or 1:2 metal-to-ligand molar ratio. mtct.ac.inresearchgate.net

The reaction mixture is typically heated under reflux for several hours to ensure the completion of the complexation reaction. mtct.ac.in

Upon cooling, the resulting solid metal complex precipitates from the solution. It is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried. jocpr.com

The nature of the final product, including its stoichiometry and coordination geometry, is influenced by the metal-to-ligand ratio, the specific metal salt used, and the reaction conditions like pH and temperature. jocpr.com

Elucidation of Coordination Modes and Binding Sites

Spectroscopic methods are indispensable for determining how the ligand binds to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordinating atoms. The comparison of the IR spectrum of the free ligand with that of the metal complex reveals key shifts in vibrational frequencies. For example, in hydrazone derivatives, a shift of the ν(C=N) (azomethine) band to a lower frequency upon complexation indicates the coordination of the azomethine nitrogen. researchgate.net Similarly, the appearance of new, weak bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the formation of new metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds, providing direct evidence of coordination. nih.gov

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., Zn(II)), NMR spectroscopy provides detailed structural information in solution. Upon complexation, the chemical shifts of protons and carbons near the binding sites are altered. For instance, the ¹H NMR signal of the N-H proton of the hydrazine group may shift or disappear upon deprotonation and coordination to the metal ion. ekb.eg

Electronic (UV-Visible) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. The appearance of new absorption bands in the visible region, which are absent in the free ligand, are typically assigned to d-d electronic transitions of the metal ion. The energy and intensity of these bands are characteristic of specific geometries, such as octahedral or tetrahedral. eurjchem.comnih.gov For instance, complexes of a quinoxaline-derived Schiff base with Co(II), Ni(II), and Cu(II) have been assigned tetrahedral, octahedral, and square-planar geometries, respectively, based on their electronic spectra and magnetic moments. ijfans.org

Table 1: Key Spectroscopic Data for Characterizing Metal-Hydrazinylquinoxaline Type Complexes
Spectroscopic TechniqueObservationInterpretationReference
FT-IRShift in ν(C=N) frequencyCoordination through azomethine nitrogen researchgate.net
FT-IRAppearance of new bands at 415-450 cm⁻¹Formation of ν(M-N) bonds researchgate.net
UV-VisNew bands in the visible regiond-d transitions indicating coordination geometry (e.g., octahedral, tetrahedral) eurjchem.comnih.gov
¹H NMRShift or disappearance of N-H proton signalsCoordination involving the hydrazine moiety ekb.eg

Structural Elucidation of Metal-Hydrazinylquinoxaline Complexes

While spectroscopy provides valuable clues, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these complexes. nih.gov

Crystallographic Studies and Molecular Geometry

X-ray crystallography allows for the unambiguous determination of the coordination number and geometry of the metal center. Quinoxaline-based ligands can form complexes with a variety of geometries depending on the metal ion and the ligand's denticity. Common geometries observed include tetrahedral, square planar, square pyramidal, and octahedral. isca.meresearchgate.netmdpi.com

For example, a Cu(II) complex with a dipyrido[3,2-f:2′,3′-h]quinoxaline ligand was found to have a distorted trigonal bipyramidal structure. isca.me In another study, Ag(I) complexes with 2-chloroquinoxaline (B48734) adopted a distorted triangular planar geometry. nih.gov For ligands derived from this compound, the coordination often involves the quinoxaline nitrogen, the hydrazine/hydrazone nitrogen, and potentially other donor atoms from substituents, leading to stable five- or six-coordinate structures. mdpi.com For instance, a tridentate hydrazone ligand formed a penta-coordinate complex with Cd(II), resulting in a distorted square pyramidal geometry. mdpi.com

Analysis of Bond Lengths and Angles in Coordination Environments

Detailed analysis of the bond lengths and angles obtained from crystallographic data provides deep insight into the nature of the metal-ligand interactions. The distances between the metal center and the coordinating nitrogen or oxygen atoms are characteristic of the specific metal ion and its oxidation state. chalmers.se

In a radical-bridged complex involving a 2,3-di(2-pyridyl)-quinoxaline (dpq) ligand, the Fe-N bond distances were found to be around 2.043(2) Å, indicating a strong metal-ligand interaction. rsc.org The bond angles within the coordination sphere (e.g., N-M-N or N-M-O) define the geometry and reveal any distortions from ideal polyhedra (e.g., a perfect octahedron). These distortions often arise from the steric constraints imposed by the fused ring system of the ligand, a phenomenon known as the "bite angle." researchgate.net For example, in a penta-coordinate Cd(II) complex with a hydrazone ligand, the N-Cd-N bond angles ranged from 70.04° to 142.10°, indicating significant deviation from an ideal square pyramid. mdpi.com

Table 2: Representative Crystallographic Data for Metal Complexes with Quinoxaline-Type Ligands
ComplexMetal IonCoordination GeometryKey Bond Lengths (Å)Reference
[Ag(2Cl-quinox)(NO₃)]nAg(I)Distorted triangular planarAg-N = 2.261(2), Ag-O = 2.400(2) nih.gov
(Cp*₂Co)[Fe₂Cl₄(dpq)]Fe(II)TetrahedralFe-N = 2.043(2) rsc.org
[Cd(DMPT)Cl₂]Cd(II)Distorted square pyramidalCd-N = 2.348-2.456 mdpi.com
Ni(DMPT)(H₂O)₃₂·3H₂ONi(II)Distorted octahedralNi-N = 2.062-2.112, Ni-O = 2.067-2.115 mdpi.com

Research Findings on "this compound" Inconclusive

Following a comprehensive search of available scientific literature, no specific research articles, datasets, or theoretical studies pertaining to the coordination chemistry of "this compound" could be identified. Consequently, the generation of a detailed article focusing on the electronic, magnetic, and theoretical aspects of its metal complexes is not possible at this time.

The performed searches for "electronic properties of this compound metal complexes," "magnetic properties of this compound metal complexes," and "theoretical insights into this compound complexation" did not yield any relevant scholarly results. The scientific community has published extensively on the coordination compounds of various quinoxaline derivatives, but research appears to have not been specifically conducted or published on the 6-hydrazinyl substituted variant.

Therefore, the requested sections on the "Electronic and Magnetic Properties of Metal-Hydrazinylquinoxaline Complexes" and "Theoretical Insights into Complexation Behavior and Stability" cannot be developed with scientifically accurate and verifiable information as per the user's strict instructions. Any attempt to create content for these sections would be speculative and would not adhere to the required standards of scientific accuracy.

Further research by the scientific community is required before a detailed analysis of the coordination chemistry of this compound can be provided.

Investigations into the Biological Activity and Molecular Mechanisms of Hydrazinylquinoxaline Derivatives in Vitro and in Silico

Modulation of Enzymatic Pathways

Hydrazinylquinoxaline derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases, including neurodegenerative disorders and cancer. The following sections detail their inhibitory mechanisms against specific enzymatic targets.

Cholinesterase Inhibitory Mechanisms (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of quinoxaline-hydrazone have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of acetylcholine (B1216132) levels in the brain. Dysregulation of these enzymes is a hallmark of Alzheimer's disease. unav.edu

In one study, a series of substituted quinoxaline-hydrazone derivatives were synthesized and evaluated for their in vitro inhibitory activity against both AChE and BChE. sapub.org One particular compound, designated as 5l, demonstrated significant inhibitory potency against AChE with a half-maximal inhibitory concentration (IC50) of 0.028 µM. sapub.org Molecular modeling studies have suggested that these compounds can effectively bind to the active site of AChE. sapub.org

Furthermore, a series of quinoxaline (B1680401) derivatives were found to be selective inhibitors of BChE. unav.edu Among the tested compounds, two derivatives, labeled as compound 6 and compound 7, were the most active inhibitors against BChE, with IC50 values of 7.7 µM and 9.7 µM, respectively. These values are comparable to the standard drug galantamine (IC50 = 6.6 µM). unav.edu The selective inhibition of BChE is considered a promising therapeutic strategy for managing the progression of Alzheimer's disease, as BChE activity tends to increase in the later stages of the disease. unav.edu

Table 1: Cholinesterase Inhibitory Activity of Selected Hydrazinylquinoxaline Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Compound 5lAcetylcholinesterase (AChE)0.028 sapub.org
Compound 6Butyrylcholinesterase (BChE)7.7 unav.edu
Compound 7Butyrylcholinesterase (BChE)9.7 unav.edu
Galantamine (Standard)Butyrylcholinesterase (BChE)6.6 unav.edu

Histone Deacetylase (HDAC) Inhibition Profiles and Proposed Molecular Interactions

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins. conicet.gov.ar Their dysregulation is linked to the development of various cancers, making them a key target for anticancer drug development. conicet.gov.arjohnshopkins.edu

Several novel quinoxaline derivatives have been designed and synthesized as potential HDAC inhibitors. johnshopkins.edu In vitro studies have shown that these compounds exhibit promising inhibitory activities against various HDAC isoforms, including HDAC1, HDAC4, and HDAC6, with some compounds demonstrating higher potency than the reference drug, suberoylanilide hydroxamic acid (SAHA). johnshopkins.edu

Molecular docking studies have provided insights into the binding modes of these quinoxaline derivatives within the active site of HDACs. These studies suggest that the quinoxaline moiety can position itself within a narrow tubular pocket of the enzyme. johnshopkins.edu The proposed molecular interactions often involve chelation with the zinc ion in the active site and hydrogen bonding with key amino acid residues such as His145, His146, Gly154, Asp181, and Tyr308. wikipedia.org Additionally, hydrophobic interactions with residues like Phe155 and Phe210, and a pi-stacking interaction with Arg39 at the foot of the pocket, are believed to contribute to the binding affinity and inhibitory activity of these compounds. wikipedia.org

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govpatsnap.com Consequently, inhibiting VEGFR-2 kinase activity is a major strategy in cancer therapy. nih.govpatsnap.com

Numerous studies have reported the synthesis and evaluation of quinoxaline derivatives as potent VEGFR-2 inhibitors. nih.govderpharmachemica.compharmaceuticaljournal.net For instance, a series of new quinoxaline-2(1H)-ones displayed significant inhibitory activity against VEGFR-2, with IC50 values ranging from 0.75 to 1.36 µM. derpharmachemica.com One compound in this series, 11g, was found to be more potent than the reference drug sorafenib (B1663141) (IC50 = 1.29 µM). derpharmachemica.com Another study on bis( unav.edusapub.orgderpharmachemica.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives identified several compounds with potent VEGFR-2 inhibitory activities, with IC50 values in the nanomolar range, comparable to sorafenib (IC50 = 3.12 nM). patsnap.com

Molecular docking studies have consistently shown that these quinoxaline derivatives can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain. derpharmachemica.comnih.gov The binding is often characterized by key interactions with amino acid residues in the active site, which is consistent with their observed inhibitory activity. derpharmachemica.comnih.gov

Table 2: VEGFR-2 Inhibitory Activity of Selected Hydrazinylquinoxaline Derivatives

Compound SeriesMost Potent CompoundIC50Reference
Quinoxaline-2(1H)-ones11g0.75 µM derpharmachemica.com
bis( unav.edusapub.orgderpharmachemica.comtriazolo)[4,3-a:3',4'-c]quinoxalines23j3.7 nM patsnap.com
Sorafenib (Standard)-1.29 µM / 3.12 nM patsnap.comderpharmachemica.com

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of DNA precursors and is a well-established target for antimicrobial and anticancer therapies. mdpi.com While quinoxaline derivatives, in general, have been investigated for a wide range of biological activities, specific research focusing on 6-hydrazinylquinoxaline derivatives as inhibitors of dihydrofolate reductase is not extensively reported in the available scientific literature. A comprehensive search did not yield specific studies detailing the inhibitory mechanisms or potency of this compound derivatives against DHFR. Therefore, this remains an area for potential future investigation.

Cellular Response Pathways in In Vitro Models

Beyond direct enzyme inhibition, hydrazinylquinoxaline derivatives have been shown to trigger specific cellular response pathways, particularly those leading to programmed cell death, or apoptosis, in cancer cells.

Induction of Apoptosis in Cancer Cell Lines: Mechanistic Studies (e.g., Caspase Activation, Mitochondrial Pathways, BAX/Bcl-2 Ratio)

A crucial mechanism through which many anticancer agents exert their effects is the induction of apoptosis. rjpbr.com Quinoxaline derivatives have been shown to be effective inducers of apoptosis in various cancer cell lines, including prostate (PC-3), colon (HCT-116), liver (HepG2), and breast (MCF-7) cancer cells. pharmaceuticaljournal.netmdpi.comnih.gov

Mechanistic studies have revealed that these compounds can trigger apoptosis through multiple pathways. One key mechanism is the activation of caspases, which are a family of proteases that execute the apoptotic process. Treatment with certain quinoxaline derivatives has been shown to upregulate the levels of initiator caspases like caspase-8 and executioner caspases like caspase-3. pharmaceuticaljournal.netnih.gov

Furthermore, these derivatives have been observed to modulate the mitochondrial apoptotic pathway. This is often characterized by a change in the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2. johnshopkins.edunih.gov An increase in the BAX/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. For example, one study found that a quinoxaline derivative significantly upregulated pro-apoptotic proteins (p53, caspase-3, caspase-8) and downregulated the anti-apoptotic protein Bcl-2 in PC-3 cells. nih.gov Another study reported that a series of quinoxaline derivatives decreased the level of Bcl-2 protein by 1.73- to 3.96-fold compared to the control, while increasing the level of Bax protein. johnshopkins.edu

The induction of apoptosis is often preceded by cell cycle arrest. Some quinoxaline compounds have been shown to cause cell cycle arrest at the G2/M phase or the S phase, preventing cancer cells from proliferating. mdpi.comnih.gov

Table 3: Effects of Hydrazinylquinoxaline Derivatives on Apoptotic Markers

Compound/DerivativeCancer Cell LineObserved EffectReference
Quinoxaline Derivative (Compound IV)PC-3 (Prostate)Upregulation of p53, caspase-3, caspase-8; Downregulation of Bcl-2 nih.gov
Quinoxaline Derivatives (Compound 6c)Not SpecifiedIncrease in Bax protein level; Decrease in Bcl-2 protein level johnshopkins.edu
Quinoxaline Derivative (Compound 7f)MCF-7 (Breast)18-fold increase in p53 expression; 10.7-fold upregulation of caspase-3 pharmaceuticaljournal.net
Quinoxaline Derivative (Compound VIIIc)HCT-116 (Colon)Cell cycle arrest at G2/M phase mdpi.com

Cell Cycle Regulation and Arrest Mechanisms in Cancer Cell Lines

The dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. Hydrazinylquinoxaline derivatives have been shown to exert their anticancer effects by modulating key regulators of the cell cycle, leading to cell cycle arrest and preventing the proliferation of cancer cells.

One notable mechanism involves the upregulation of the p27kip1 protein. mdpi.com This protein is a cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in the G0 to S phase transition. mdpi.com By increasing the expression of p27kip1, certain quinoline (B57606) hydrazide derivatives can halt the cell cycle at the G1 phase, thereby inhibiting the proliferation of cancer cells, as observed in SH-SY5Y neuroblastoma cells. mdpi.com

Further studies have indicated that some quinoline hydrazone derivatives can induce cell cycle arrest in the G0/G1 phase in HCT 116 colon cancer cells. nih.gov Additionally, a 3-hydrazonoindolin-2-one scaffold has been reported to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells, impairing the processes of DNA replication and mitosis. mdpi.com The ability of these compounds to target different phases of the cell cycle underscores their potential as versatile anticancer agents. ekb.eg

Anti-Proliferative Effects on Select Cancer Cell Lines and Associated Mechanisms

The anti-proliferative activity of hydrazinylquinoxaline derivatives has been evaluated against a broad spectrum of cancer cell lines, revealing potent cytotoxic effects mediated through various mechanisms. These compounds have demonstrated efficacy against lung, colon, breast, and pancreatic cancers, among others.

Several studies have reported significant IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for various derivatives. altogenlabs.com For instance, certain quinazolinone hydrazine (B178648) derivatives have shown potent anti-proliferative effects against lung cancer cells with MET amplification (EBC-1), with IC50 values as low as 8.6 μM. frontiersin.orgresearchgate.net Similarly, quinoline hydrazone derivatives have exhibited remarkable activity against the MCF-7 breast cancer cell line, with an IC50 value of 0.73 μM. nih.gov

The mechanisms underlying these anti-proliferative effects are multifaceted. Some derivatives act as inhibitors of receptor tyrosine kinases like MET, which are often dysregulated in cancer. frontiersin.orgresearchgate.net Others have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. ekb.eg Furthermore, the induction of apoptosis, or programmed cell death, is another key mechanism. This can be triggered by the release of cytochrome C, as seen in MCF-7 cells treated with certain quinoline hydrazide derivatives. nih.gov

Below is a table summarizing the anti-proliferative activities of selected hydrazinylquinoxaline derivatives against various cancer cell lines.

Compound TypeCancer Cell LineIC50 Value (µM)Mechanism of Action
Quinazolinone Hydrazine DerivativeEBC-1 (Lung Cancer)8.6MET Kinase Inhibition
Quinoline Hydrazone DerivativeMCF-7 (Breast Cancer)0.73G0/G1 Arrest, Apoptosis
Nitroquinoline Fused ArylhydrazoneA549 (Lung Cancer)15.3 - 15.8Apoptosis, Nucleus Condensation
Tetrahydroquinoline Hydrazone DerivativeA549 (Lung Cancer)0.69Not specified
Quinoxaline-based ScaffoldHeLa, HCT-116, MCF-76.93 - 12.17HDAC6 Zf-UBD Binding
Oxiranyl-Quinoxaline DerivativeSK-N-SH (Neuroblastoma)2.49Not specified
Oxiranyl-Quinoxaline DerivativeIMR-32 (Neuroblastoma)3.96Not specified

Antimicrobial Action: Investigation of Molecular Targets and Mechanisms

Hydrazinylquinoxaline derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria, fungi, and viruses. Research into their mechanisms of action has revealed several molecular targets, highlighting their promise in combating infectious diseases.

Antibacterial Activity: Proposed Modes of Action (e.g., DNA Synthesis Inhibition, Cell Wall Disruption)

The antibacterial efficacy of hydrazinylquinoxaline derivatives is attributed to their ability to interfere with essential bacterial processes. One of the primary proposed mechanisms is the inhibition of DNA synthesis. informahealthcare.com By targeting enzymes such as DNA gyrase, these compounds can prevent bacterial DNA replication, leading to cell death. nih.govmdpi.com

Another significant mode of action is the disruption of the bacterial cell wall. informahealthcare.com The cell wall is crucial for maintaining the structural integrity of bacteria, and its disruption can lead to cell lysis. It has been hypothesized that some hydrazinylquinoxaline derivatives, when used in combination with β-lactam antibiotics like penicillin, can enhance the disruption of the cross-linking of peptidoglycan in the bacterial cell wall. informahealthcare.com This synergistic effect may facilitate the penetration and uptake of the hydrazinylquinoxaline compound, increasing its bactericidal effects. informahealthcare.com

The synthetic flexibility of the quinoline ring allows for the development of derivatives that can target various bacterial enzymes, including glucosamine-6-phosphate synthase, enoyl ACP reductase, and 3-ketoacyl ACP reductase. nih.gov This multi-target approach could be crucial in overcoming the challenge of antibiotic resistance.

Antifungal Efficacy against Specific Pathogens

Hydrazinylquinoxaline derivatives have also shown promising antifungal activity against a variety of pathogenic fungi. researchgate.net Studies have demonstrated the efficacy of compounds like 2-Chloro-3-hydrazinylquinoxaline and 3-hydrazinoquinoxaline-2-thiol (B1673409) against different Candida and Aspergillus species. researchgate.netnih.govnih.govnih.govnih.gov

The antifungal activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. For example, 3-hydrazinoquinoxaline-2-thiol has been shown to be more effective than Amphotericin B against most clinical isolates of Candida albicans and has demonstrated high effectiveness against Candida glabrata and Candida parapsilosis. nih.govnih.gov

The table below summarizes the antifungal activity of selected hydrazinylquinoxaline derivatives.

CompoundFungal PathogenObserved Efficacy
2-Chloro-3-hydrazinylquinoxalineCandida kruseiHeightened efficacy
Candida albicansVariable efficacy
Candida tropicalisVariable efficacy
Aspergillus fumigatusVariable efficacy
Aspergillus nigerVariable efficacy
3-hydrazinoquinoxaline-2-thiolCandida albicansMore effective than Amphotericin B
Candida glabrataHigher effectiveness
Candida parapsilosisHigher effectiveness

Antiviral Properties and Inhibition of Viral Replication Pathways

The antiviral potential of hydrazinylquinoxaline derivatives is an area of growing interest. These compounds have been investigated for their ability to inhibit the replication of various viruses by targeting different stages of the viral life cycle. nih.govnih.govresearchgate.net

One proposed mechanism of antiviral action is the inhibition of viral egress. wisdomlib.org Certain quinoxaline-2-mercapto-acetyl urea (B33335) analogs have been synthesized and evaluated for their ability to inhibit the budding of Marburg and Ebola viruses. wisdomlib.org These compounds target the interaction between viral matrix proteins and host cell components, which is essential for the release of new virus particles. wisdomlib.org

Another potential target for quinoxaline derivatives is the NS1 protein of influenza viruses. nih.gov This highly conserved protein has a deep cavity that could be targeted by small molecules, thereby blocking virus replication. nih.gov Furthermore, some quinoxaline derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase. researchgate.net

Other Biological Activities and Their Underlying Mechanisms

Beyond their anticancer and antimicrobial properties, hydrazinylquinoxaline derivatives have been reported to exhibit a range of other biological activities. These include anti-inflammatory, analgesic, anticonvulsant, and antiplatelet effects. nih.govsemanticscholar.orgscispace.com The diverse pharmacological profile of these compounds stems from their ability to interact with various biological targets.

The anti-inflammatory activity, for instance, may be linked to the inhibition of enzymes like cyclooxygenase (COX), which are involved in the inflammatory pathway. researchgate.net The broad spectrum of biological activities associated with hydrazinylquinoxaline derivatives makes them a valuable scaffold for the development of new therapeutic agents for a variety of diseases.

Antioxidant Mechanisms (e.g., Radical Scavenging)

Hydrazinylquinoxaline derivatives have demonstrated notable antioxidant properties, primarily through mechanisms involving radical scavenging. The antioxidant capacity of these and related heterocyclic compounds is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govpensoft.netresearchgate.net These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. nih.gov

Research on pyrrolo[2,3-b]quinoxaline derivatives has identified specific compounds, such as ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, as potent radical scavengers in DPPH assays. rsc.org Computational studies have further elucidated these mechanisms, indicating that such compounds are effective scavengers of hydroxyl (HO•) radicals, which are among the most reactive oxygen species (ROS). rsc.orgmdpi.com The ability of the aromatic ring structure in these compounds to delocalize an unpaired electron contributes to the stability of the resulting antioxidant radical, terminating the radical chain reaction. nih.gov

The following table summarizes the radical scavenging activity of selected hydrazone and quinoxaline derivatives from various studies, illustrating their antioxidant potential.

Compound ClassAssayActivity NotedReference
Hydrazide-hydrazone with salicylaldehydeDPPHMost potent antioxidant in the series, showing 61.27% radical scavenging at 250 µM. pensoft.net
Hydrazide-hydrazone with salicylaldehydeABTSGreater antioxidant properties compared to the standard, Trolox, with 90.49% inhibition at 250 µM. pensoft.net
Quinoxaline Derivatives (1D, 1F, 1G)DPPHExhibited a marked scavenging effect on the DPPH radical. nih.gov
Pyrrole-based hydrazide-hydrazonesDPPH/ABTSDemonstrated weak to significant scavenging activity; compound 8d showed 89% activity in the ABTS assay. nih.gov
Pyrrolo[2,3-b]quinoxaline derivative (3a)DPPHShowed the greatest potential as a radical scavenger among the tested derivatives. rsc.org

Anti-Inflammatory Pathways and Biomarker Modulation (e.g., COX-2)

The anti-inflammatory properties of hydrazinylquinoxaline derivatives are significantly linked to their ability to modulate key inflammatory pathways, most notably through the inhibition of cyclooxygenase-2 (COX-2). nih.gov The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. nih.govnih.govnih.gov While COX-1 is constitutively expressed and plays a homeostatic role, COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation. nih.govmdpi.comresearchgate.net Therefore, selective inhibition of COX-2 is a primary strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.govyoutube.com

Several novel quinoxaline derivatives have been synthesized and identified as potent and selective COX-2 inhibitors. nih.gov In one study, a series of quinoxaline compounds were evaluated for their inhibitory activity against both COX-1 and COX-2. Certain compounds demonstrated high selectivity towards COX-2, with IC₅₀ values in the micromolar range, indicating their potential as effective anti-inflammatory agents. nih.gov The inhibition of COX-2 by these derivatives leads to a reduction in the production of pro-inflammatory prostaglandins like PGE₂, thereby mitigating the inflammatory response. nih.gov

The anti-inflammatory mechanism of COX-2 inhibitors can also involve the nuclear factor-kappa B (NF-κB) pathway. nih.gov By inhibiting COX-2, the production of reactive oxygen species (ROS) is decreased, which in turn can keep NF-κB in an inactive state, preventing the transcription of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov

The table below presents data on the COX-2 inhibitory activity of specific quinoxaline derivatives.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
4a 3.620.2812.93 nih.gov
5 10.240.8112.64 nih.gov
11 7.560.5314.26 nih.gov
13 4.880.3513.94 nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of hydrazinylquinoxaline derivatives influences their biological activities and for guiding the design of more potent and selective therapeutic agents. benthamdirect.comnih.gov These studies have revealed key structural features of the quinoxaline scaffold that are essential for antioxidant and anti-inflammatory effects. researchgate.net

For anticancer activity, which often correlates with antioxidant and anti-inflammatory mechanisms, specific substitutions on the quinoxaline ring are critical. mdpi.com For example, the presence of an NH linker at the third position of the quinoxaline nucleus is considered essential for activity, whereas aliphatic linkers tend to decrease it. mdpi.com The nature and position of substituents on attached aromatic rings also play a significant role. Unsubstituted aromatic rings often lead to higher activity than substituted ones. When substituents are present, electron-withdrawing groups like chlorine (Cl) can produce higher activity than other halogens like bromine (Br) or electron-releasing groups like methyl (CH₃). mdpi.com Conversely, in other series, electron-donating groups such as methoxy (B1213986) (OCH₃) have been found to be essential for activity. mdpi.com

In the context of anti-inflammatory activity, the hydrazone moiety itself is a critical pharmacophore. researchgate.net Modifications to the side chains attached to the quinoxaline core can dramatically alter efficacy. For instance, replacing an ester group (COOC₂H₅) with a hydrazide group (CONHNH₂) has been shown to decrease activity in certain anticancer quinoxaline derivatives. mdpi.com

Key SAR insights for quinoxaline derivatives can be summarized as follows:

Quinoxaline Core: The bicyclic benzopyrazine system is a versatile scaffold for a range of biological activities. mdpi.comnih.gov

Substituents at Position 2 and 3: The type of group at these positions significantly impacts activity. A benzoxazole (B165842) moiety at the second position showed higher anticancer activity than other heterocyclic systems. mdpi.com

Linker Groups: The nature of the linker connecting substituents to the quinoxaline ring is important. An NH linker was found to be more effective than an aliphatic one for certain biological activities. mdpi.com

Aromatic Ring Substituents: The electronic properties of substituents on peripheral phenyl rings are determinantal. Both electron-withdrawing (e.g., Cl) and electron-donating (e.g., OCH₃) groups can enhance or decrease activity depending on their position and the specific biological target. mdpi.com

These SAR studies provide a rational basis for the targeted design and synthesis of new hydrazinylquinoxaline analogues with improved antioxidant and anti-inflammatory profiles. researchgate.netresearchgate.net

Advanced Computational and Theoretical Chemistry Studies of Hydrazinylquinoxalines

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-hydrazinylquinoxaline derivatives, docking simulations are instrumental in understanding their interactions with biological targets, such as enzymes and receptors, at a molecular level. These simulations help to elucidate the binding modes and affinities of these compounds, providing a rationale for their observed biological activities.

For instance, derivatives of a parent quinoxaline (B1680401) structure have been investigated for their potential as anticancer agents through molecular docking studies. In one such study, a series of quinoxaline derivatives were docked into the active site of the β-tubulin protein, a key target in cancer chemotherapy. The results indicated that the quinoxaline scaffold could serve as a promising lead for the development of novel anti-cancer agents against triple-negative breast cancer. nih.gov

In another study, novel quinoxalin-2(1H)-one derivatives incorporating a hydrazone moiety, synthesized from a 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one precursor, were evaluated for their antimicrobial potential. researchgate.net Molecular docking simulations were performed to understand the interaction between these compounds and the S. aureus DNA gyrase active site. The simulations revealed that the compounds exhibited a good binding mode within the active site, which correlated with their in vitro inhibitory activity. researchgate.net

Similarly, the potential of quinoxaline derivatives as EGFR inhibitors for the treatment of non-small cell lung cancer has been explored using molecular docking. nih.gov The docking studies showed that certain derivatives could effectively bind to the EGFR receptor, with one compound in particular exhibiting a significant effect. nih.gov These findings highlight the utility of molecular docking in identifying promising drug candidates and guiding further optimization of lead compounds.

The following table summarizes the key findings from molecular docking studies of various quinoxaline derivatives.

Compound/Derivative ClassBiological TargetKey Findings
Quinoxaline Derivativesβ-tubulin proteinPotential as anticancer agents against triple-negative breast cancer. nih.gov
Quinoxalin-2(1H)-one hydrazonesS. aureus DNA gyraseGood binding mode within the active site, correlating with antimicrobial activity. researchgate.net
Quinoxaline Pharmacophore DerivativesEGFR receptorPromising agents as EGFR inhibitors for non-small cell lung cancer. nih.gov
Diphenyl Quinoxaline DerivativesAsparginyl t-RNA synthetaseFine correlation between enzyme inhibitory activity and docked ligand binding. amazonaws.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the study of hydrazinylquinoxalines, MD simulations provide valuable insights into the conformational flexibility of these molecules and the stability of their complexes with biological targets. These simulations can reveal dynamic changes in protein-ligand interactions that are not apparent from static docking studies.

A study involving a derivative, 2-chloro-3-hydrazinoquinoxaline, utilized MD simulations to investigate the stability of its complex with a target protein. nih.govresearchgate.netnih.gov The simulations, run over a period of nanoseconds, monitored parameters such as the root-mean-square deviation (RMSD) to assess the stability of the system. The results of these simulations can provide a more accurate prediction of the binding affinity by calculating binding free energies using methods like the Molecular Mechanics-Generalized Born Surface Area (MM/GBSA) approach. nih.govresearchgate.netnih.gov

The stability of ligand-protein complexes is crucial for the efficacy of a drug molecule. MD simulations can help to identify key interactions that contribute to the stability of the complex and guide the design of more potent inhibitors. For example, by analyzing the hydrogen bond network and hydrophobic interactions between a hydrazinylquinoxaline derivative and its target protein throughout the simulation, researchers can identify modifications to the ligand that could enhance these interactions and improve binding affinity.

The following table presents a summary of the applications of MD simulations in the study of quinoxaline derivatives.

Compound/DerivativeFocus of MD SimulationKey Insights
2-chloro-3-hydrazinoquinoxalineBinding to a target proteinAssessment of system stability through RMSD and calculation of binding free energies using MM/GBSA. nih.govresearchgate.netnih.gov
Pyrrolopyrimidine derivativesInteraction with Bruton's tyrosine kinase (BTK)Revealed multiple hydrogen bonds and frequent stability throughout the simulation. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations are employed to predict various molecular properties of hydrazinylquinoxalines, such as their electronic structure, reactivity, and spectroscopic parameters. These calculations provide a deeper understanding of the intrinsic properties of these molecules.

DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is an important parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov

For quinoxalinone derivatives, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to predict their equilibrium conformation and investigate their electronic properties. scispace.com The theoretical UV spectra of these compounds have been calculated using the Time-Dependent DFT (TD-DFT) method to understand their electronic transitions. scispace.com Furthermore, quantum chemical parameters derived from DFT calculations can be used to investigate the corrosion inhibition properties of these molecules. scispace.com

The molecular electrostatic potential (MESP) surface, which can be calculated using DFT, is another useful tool for predicting reactivity. The MESP map illustrates the charge distribution within a molecule and helps to identify electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. dntb.gov.ua

The table below summarizes the key parameters obtained from DFT calculations for quinoxaline-related compounds.

Computational MethodCalculated ParametersSignificance
DFT (B3LYP/6-311+G(d,p))Equilibrium conformation, electronic properties, quantum chemical parameters. scispace.comPrediction of molecular structure, reactivity, and potential for corrosion inhibition. scispace.com
TD-DFTTheoretical UV spectra. scispace.comUnderstanding of electronic transitions. scispace.com
DFTHOMO and LUMO energies, energy gap. nih.govDetermination of chemical reactivity and kinetic stability. nih.gov
DFTMolecular Electrostatic Potential (MESP). dntb.gov.uaIdentification of electrophilic and nucleophilic reactive sites. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues.

In the context of quinoxaline derivatives, 2D-QSAR models have been developed to predict their anticancer activity. nih.gov These models are built using a set of molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. By correlating these descriptors with the observed biological activity of a training set of compounds, a predictive model can be generated.

For example, a 2D-QSAR model for quinoxaline derivatives as anticancer agents against triple-negative breast cancer identified five key molecular descriptors: energy dispersive (Epsilon3), protein-coding gene (T_T_C_6), molecular force field (MMFF_6), most hydrophobic hydrophilic distance (XA), and Zcomp Dipole. nih.gov This model can then be used to predict the anticancer activity of new quinoxaline derivatives based on their calculated descriptor values.

The development of a reliable QSAR model involves several steps, including the calculation of molecular descriptors, the selection of a training set and a test set of molecules, and the application of statistical methods such as multiple linear regression (MLR) to build the model. nih.gov The predictive power of the QSAR model is then validated using the test set of compounds.

The following table provides an overview of the application of QSAR modeling to quinoxaline and related derivatives.

Compound ClassBiological ActivityQSAR Model TypeKey Descriptors/Findings
Quinoxaline DerivativesAnticancer (Triple-negative breast cancer)2D-QSAREpsilon3, T_T_C_6, MMFF_6, XA, Zcomp Dipole. nih.gov
Pyrrolopyrimidine DerivativesBruton's tyrosine kinase (BTK) inhibitors2D-QSAR (MLR)NHBD, Tc, EHOMO, and ET. nih.gov
Quinoline (B57606) DerivativesAnti-plasmodial2D/3D-QSARSteric, hydrophobic, and hydrogen-bonding fields were important for activity. mdpi.com

Computational Predictions of Spectroscopic Parameters and Reaction Pathways

Computational chemistry methods are also employed to predict the spectroscopic properties and reaction pathways of hydrazinylquinoxalines. These predictions can aid in the characterization of newly synthesized compounds and provide insights into their formation and degradation mechanisms.

DFT calculations can be used to predict vibrational frequencies, which can then be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. scispace.com The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate NMR chemical shifts, providing theoretical support for the interpretation of experimental 1H and 13C NMR spectra. scispace.com

The prediction of reaction pathways is another important application of computational chemistry. Methods such as coordinate driving can be used to explore the potential energy surface along a specific reaction coordinate, helping to identify transition states and calculate activation barriers. nih.gov This information is valuable for understanding the mechanisms of chemical reactions, such as the synthesis or degradation of hydrazinylquinoxaline derivatives. More advanced methods can even be used for the guided discovery of chemical reaction pathways with an imposed activation constraint, which can rapidly find reactions of sizable molecules with modest computational resources. nih.gov

The table below summarizes the computational methods used for predicting spectroscopic parameters and reaction pathways.

Computational TaskMethod(s)Predicted ParametersApplication
Spectroscopic Parameter PredictionDFT, GIAOVibrational frequencies (IR, Raman), NMR chemical shifts. scispace.comAiding in the interpretation of experimental spectra. scispace.com
Reaction Pathway PredictionCoordinate Driving, IACTATransition states, activation barriers, reaction energies. nih.govUnderstanding reaction mechanisms and feasibility. nih.gov

Analytical Methodological Advancements Utilizing Hydrazinylquinoxaline Derivatives

Application as Derivatization Reagents in Chromatographic Analysis (e.g., LC-MS)

Hydrazinylquinoxaline derivatives are increasingly being utilized as derivatization reagents in liquid chromatography-mass spectrometry (LC-MS) for the analysis of a wide range of compounds, especially those containing carbonyl groups (aldehydes and ketones) and carboxylic acids. nih.govnih.govresearchgate.net The derivatization process involves the reaction of the hydrazine (B178648) group of the quinoxaline (B1680401) derivative with the functional group of the analyte. This chemical modification imparts several advantageous properties to the analyte, making it more amenable to LC-MS analysis.

The primary benefits of using hydrazinylquinoxaline derivatives as derivatization reagents in chromatographic analysis include:

Enhanced Chromatographic Resolution: Derivatization can alter the polarity and hydrophobicity of the analyte, leading to improved separation from other components in the sample matrix on a reversed-phase column. nih.govresearchgate.net

Increased Ionization Efficiency: The quinoxaline moiety can enhance the ionization of the derivatized analyte in the mass spectrometer's ion source, resulting in a stronger signal and lower detection limits. nih.govresearchgate.net

Improved Stability: The resulting derivatives are often more stable than the parent analytes, which is particularly important for the analysis of thermally labile or reactive compounds. nih.gov

A notable example of a structurally similar compound, 2-hydrazinoquinoline (HQ), has been successfully employed for the simultaneous LC-MS analysis of carboxylic acids, aldehydes, and ketones in biological samples. nih.govnih.govresearchgate.net The derivatization with HQ was shown to facilitate the separation and detection of these compounds under common LC-MS conditions. nih.govresearchgate.net While specific studies on 6-hydrazinylquinoxaline are less prevalent, its analogous structure suggests similar reactivity and applicability.

Enhancement of Detection Sensitivity and Selectivity via Hydrazone Formation

The reaction between a hydrazinylquinoxaline derivative and an aldehyde or ketone results in the formation of a stable hydrazone. This reaction is highly specific for the carbonyl group, which contributes to the selectivity of the analytical method. The formation of the hydrazone derivative significantly enhances the sensitivity of detection for several reasons:

Introduction of a Chromophore/Fluorophore: The quinoxaline ring system can act as a chromophore or fluorophore, allowing for sensitive detection using UV-Vis or fluorescence detectors in HPLC.

Increased Molar Absorptivity: The hydrazone derivative typically has a much higher molar absorptivity compared to the underivatized analyte, leading to a stronger absorbance signal.

Improved Mass Spectrometric Detection: The quinoxaline moiety provides a readily ionizable site, leading to a significant enhancement in the signal intensity in mass spectrometry. This allows for the detection of analytes at very low concentrations. nih.govnih.govresearchgate.net

The enhancement in sensitivity is a critical factor in trace analysis, where the concentration of the analyte of interest is extremely low. For instance, the use of hydrazine reagents for the determination of aldehydes and ketones is a well-established technique in environmental analysis due to the high sensitivity achieved. researchgate.net

Method Development for the Analysis of Specific Biomolecules or Analytes

The development of analytical methods using hydrazinylquinoxaline-based derivatization requires careful optimization of several parameters to achieve the desired performance. researchgate.net These parameters include:

Reaction Conditions: Optimization of reaction time, temperature, pH, and reagent concentration is crucial to ensure complete and reproducible derivatization. For example, studies with 2-hydrazinoquinoline have shown that the derivatization of some compounds is complete within 15 minutes, while others may require up to 60 minutes at 60°C. nih.gov

Chromatographic Conditions: The choice of the stationary phase, mobile phase composition, and gradient elution program must be optimized to achieve good separation of the derivatized analytes.

Mass Spectrometric Parameters: The ionization source parameters, such as capillary voltage and gas flow rates, as well as the collision energy for tandem mass spectrometry (MS/MS), need to be fine-tuned to maximize the signal of the derivative.

Hydrazinylquinoxaline derivatives have the potential to be applied to the analysis of a wide array of biomolecules and other analytes containing carbonyl or carboxyl groups. These include:

Metabolites: Short-chain fatty acids, keto acids, and other carbonyl-containing metabolites in biological fluids.

Pharmaceuticals: Analysis of drugs and their metabolites that possess a suitable functional group for derivatization.

Environmental Pollutants: Detection of aldehydes and ketones in air and water samples.

The versatility of these reagents makes them valuable tools in various fields, including clinical diagnostics, drug metabolism studies, and environmental monitoring.

Validation of Analytical Methods Employing Quinoxaline Hydrazine-Based Derivatization

Once an analytical method using quinoxaline hydrazine-based derivatization has been developed, it must be validated to ensure its reliability and accuracy for its intended purpose. rasayanjournal.co.in Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The table below summarizes typical validation parameters that would be assessed for an LC-MS method employing this compound derivatization.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity No interference from endogenous compounds or other reagents at the retention time of the analyte.Peak purity and resolution > 1.5
Linearity A linear relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99
Accuracy The percentage recovery of the analyte.80-120% of the true value
Precision (Repeatability) The variation in results within the same day.RSD ≤ 15%
Precision (Intermediate) The variation in results on different days.RSD ≤ 20%
Limit of Detection (LOD) The lowest concentration at which the analyte can be reliably detected.Signal-to-noise ratio ≥ 3
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10
Robustness The method's performance under slightly varied conditions (e.g., pH, temperature).No significant change in results

Emerging Research Directions and Future Perspectives for Hydrazinylquinoxaline Research

Integration with Advanced Materials Science Applications (e.g., Optoelectronic Materials, Organic Semiconductors)

While the bulk of research on quinoxaline (B1680401) derivatives has been in the pharmacological domain, there is growing interest in their materials science applications. Quinoxaline-based compounds are known for their use as efficient electroluminescent materials. nih.gov The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline core makes it an excellent electron-acceptor unit, a desirable characteristic for organic semiconductors and optoelectronic devices.

The 6-hydrazinylquinoxaline scaffold offers a unique platform for creating advanced materials. The hydrazinyl group can be readily converted into various conjugated systems through condensation reactions, allowing for the fine-tuning of electronic properties. For instance, forming hydrazones by reacting this compound with aromatic aldehydes extends the π-conjugation, which can modulate the material's absorption and emission spectra. This tunability is crucial for developing new organic light-emitting diodes (OLEDs), photovoltaics, and chemical sensors. Future research will likely focus on synthesizing and characterizing polymers and small molecules derived from this compound to explore their charge transport properties and performance in electronic devices.

Design of Multifunctional Quinoxaline Hybrid Compounds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to address complex diseases and combat drug resistance. nih.govacs.org The this compound moiety is an ideal starting point for creating such hybrid compounds. Its reactive nature allows for linkage to other bioactive scaffolds, potentially leading to molecules with synergistic or multiple modes of action.

A prominent strategy involves the "click reaction" to synthesize quinoxaline-triazole hybrids, which have shown significant potential in cancer research. nih.govacs.orgacs.org The hydrazinyl group can be transformed into an azide, a key component for such reactions. Another approach is the synthesis of hydrazone derivatives, which are known to possess a wide range of biological activities, including antimicrobial and anticancer effects. arabjchem.orgnih.govresearchgate.net By condensing this compound with various aldehydes and ketones bearing other pharmacophoric groups (e.g., indole, pyrazole, sulfonamide), researchers can generate extensive libraries of multifunctional compounds. arabjchem.orgmdpi.com These hybrids can be designed to interact with multiple biological targets simultaneously, offering a promising strategy for treating multifactorial diseases like cancer and neurodegenerative disorders. researchgate.net

Hybrid TypeLinked Moiety ExamplePotential ApplicationResearch Finding
Quinoxaline-Triazole Benzoic AcidAnticancer (Colorectal)Hybrids showed remarkable cytotoxicity (IC₅₀ 0.05–0.07 μM) against HCT-116 cells. acs.orgacs.org
Quinoxaline-Hydrazone Substituted IndolineAntimicrobialDerivatives exhibited significant activity against multi-drug resistant bacteria (MIC 1.95–15.62 µg/mL). arabjchem.orgjohnshopkins.edu
Quinoxaline-Pyrazole DimethylpyrazoleAntimicrobialSynthesized via reaction of a hydrazinylquinoxaline with acetylacetone. nih.govarabjchem.org
Quinoxaline-C-Nucleoside AlditolAnticancer (Ovarian)A triazolo[4,3-a]quinoxalin-1-yl)alditol showed a GI₅₀ of 14.5 μM against the IGROV1 cell line. nih.gov

This table is interactive and can be sorted by column.

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of quinoxaline chemistry is intrinsically linked to the development of efficient and environmentally friendly synthetic methods. mtieat.org Classical syntheses often require harsh conditions or toxic reagents. nih.gov Modern research is heavily focused on green chemistry principles, including the use of reusable catalysts, green solvents (like water or ethanol), and alternative energy sources such as microwave or ultrasound irradiation. ekb.egbenthamdirect.com

For this compound, this involves a two-fold challenge: the sustainable synthesis of the quinoxaline core and the efficient introduction of the hydrazinyl group. The most common method for synthesizing the quinoxaline ring involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govsapub.org Green approaches to this reaction have employed various catalysts, including nanocatalysts, ionic liquids, and natural deep eutectic solvents (NADESs), often achieving high yields in short reaction times at room temperature. nih.govrsc.orgrsc.org

The introduction of the hydrazinyl group is typically achieved via nucleophilic substitution of a corresponding halo-quinoxaline (e.g., 6-chloroquinoxaline) with hydrazine (B178648) hydrate (B1144303). nih.govarabjchem.org Future efforts will aim to streamline these processes, perhaps through one-pot reactions that form the quinoxaline ring and introduce the hydrazinyl functionality concurrently. The development of transition-metal-free catalytic systems and flow chemistry setups will be instrumental in making the synthesis of this compound and its derivatives more efficient, scalable, and sustainable. nih.gov

Synthetic StrategyCatalyst/MediumKey Advantages
Organocatalysis Nitrilotris(methylenephosphonic acid)High yields (80-97%), short reaction times. nih.gov
Nanocatalysis Fe₃O₄@SiO₂/Schiff base/Co(II)Reusable magnetic catalyst, reaction at room temperature. rsc.org
Green Solvents Natural Deep Eutectic Solvents (NADESs)Fast (5 min), high yields (>90%), recyclable solvent. rsc.org
Microwave-Assisted IodineMild acidic reagent, rapid synthesis. sapub.org
Solvent-Free Zinc triflateGreen chemistry catalyst, high yields (up to 90%). mdpi.com

This table is interactive and can be sorted by column.

Exploration of New Biological Targets and Disease Areas

Quinoxaline derivatives are renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiprotozoal effects. nih.govdntb.gov.uanih.gov The this compound scaffold serves as a versatile template for discovering drugs that act on novel biological targets.

In oncology, quinoxaline derivatives have been developed as inhibitors of various targets, including receptor tyrosine kinases (e.g., VEGFR-2), topoisomerase II, and modulators of signaling pathways involving HIF-1α. nih.govtandfonline.com The hydrazinyl group can act as a linker to moieties that target specific enzymes or receptors, or it can be part of the pharmacophore itself.

In the field of infectious diseases, quinoxalines have shown activity against bacteria, fungi, and viruses, including influenza and coronaviruses. rsc.orgnih.govnih.gov Derivatives of hydrazinylquinoxaline have been specifically evaluated as inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial replication. arabjchem.orgjohnshopkins.edu Future research will likely expand into new disease areas. For example, given their ability to interact with various enzymes, these compounds could be explored as potential therapeutics for neurodegenerative diseases by targeting enzymes like monoamine oxidase or as modulators for metabolic disorders. The structural versatility allows for the generation of diverse chemical libraries to be screened against a wide array of biological targets. researchgate.net

Interdisciplinary Approaches in Quinoxaline Chemistry and Chemical Biology

The future of hydrazinylquinoxaline research will be defined by interdisciplinary collaboration. The synergy between synthetic organic chemistry, medicinal chemistry, computational chemistry, and chemical biology is essential for accelerating progress. hilarispublisher.com

Computational Chemistry: In silico tools like molecular docking and ADME (absorption, distribution, metabolism, and excretion) prediction are now integral to the design of new quinoxaline derivatives. acs.orgadvion.com These methods allow researchers to predict how a molecule will bind to its biological target and to assess its drug-likeness before synthesis, saving time and resources. arabjchem.orgtandfonline.com

Chemical Biology: this compound can be used to develop chemical probes to study biological processes. By attaching fluorescent tags or biotin (B1667282) labels, researchers can track the localization of these molecules within cells, identify their binding partners, and elucidate their mechanisms of action.

Medicinal Chemistry & Pharmacology: The continuous feedback loop between synthesis and biological evaluation is crucial. mtieat.org Detailed structure-activity relationship (SAR) studies help to refine molecular designs, leading to compounds with improved potency and selectivity. mdpi.com

By integrating these diverse fields, researchers can move beyond simply synthesizing new compounds to designing "smart" molecules with specific functions, whether for therapeutic intervention or as tools for fundamental biological research. This holistic approach will unlock the full potential of the this compound scaffold in the years to come.

Q & A

Q. What challenges arise when scaling up this compound synthesis, and how can they be mitigated?

  • Methodological Answer : Heat dissipation, solvent recovery, and exothermicity control are critical. Use flow chemistry for safer large-scale reactions. Process Analytical Technology (PAT) tools like inline IR spectroscopy monitor reaction progress. Pilot studies under cGMP guidelines ensure consistency .

Methodological Considerations

  • Data Analysis : Use tools like R or Python for multivariate regression to correlate synthetic conditions with yield/purity.
  • Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
  • Contradiction Management : Apply triangulation (e.g., cross-validating spectroscopic, computational, and biological data) to resolve discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.